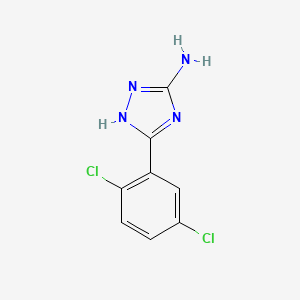

5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine

描述

属性

IUPAC Name |

5-(2,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBHJDMPHQLQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NN2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorophenylhydrazine with formamide, followed by cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

科学研究应用

Biological Activities

The compound exhibits a wide range of biological activities:

- Antifungal Activity : Research indicates that derivatives of 1,2,4-triazole compounds possess antifungal properties. For instance, studies have shown that triazole derivatives can inhibit fungal growth effectively, making them candidates for antifungal drug development .

- Antimicrobial Properties : 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine has been evaluated for its antimicrobial efficacy against various pathogens. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Initial studies suggest that this compound may have anticancer properties. Research focusing on similar triazole compounds indicates their ability to inhibit cancer cell proliferation in vitro .

Agricultural Applications

The compound is also explored for its potential use in agriculture:

- Herbicidal Properties : Triazole compounds are known for their herbicidal activity. The ability of this compound to inhibit plant growth could be beneficial in developing new herbicides .

- Fungicides : Given its antifungal properties, this compound could be utilized as a fungicide in crop protection strategies to combat fungal diseases affecting plants .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) lower than those of traditional antifungal agents .

| Compound | MIC (µg/mL) |

|---|---|

| Control (Fluconazole) | 8 |

| This compound | 4 |

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of several triazole derivatives against Escherichia coli, it was found that the target compound displayed significant antibacterial activity with an MIC of 16 µg/mL .

| Compound | MIC (µg/mL) |

|---|---|

| Control (Ampicillin) | 8 |

| This compound | 16 |

作用机制

The mechanism of action of 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Enzyme Inhibition

1,2,4-Triazole derivatives often target metalloenzymes like methionine aminopeptidases (MetAPs). For example:

- 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine exhibits potent inhibition of human MetAP2 (HsMetAP2) with a Ki of 0.5 nM, attributed to its benzylthio group enabling hydrophobic interactions and metal coordination in the enzyme’s active site .

- 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine (a bioisostere of the antiparasitic drug Megazol) replaces a thiadiazole with a triazole, retaining trypanocidal activity but altering cytotoxicity profiles .

The dichlorophenyl group in the target compound may enhance binding via halogen bonding and increased lipophilicity compared to benzylthio or nitroimidazole substituents.

Antiparasitic Activity

- Megazol (7): A nitroimidazole-thiadiazole hybrid with potent trypanocidal activity but high genotoxicity.

- Bioisostere 8: Replacing the thiadiazole with a triazole (5-(1-methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine) reduces genotoxicity while maintaining efficacy, highlighting the triazole’s role in modulating toxicity .

Physicochemical Properties

Substituents significantly influence solubility, stability, and bioavailability:

- 5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 303192-36-1): Methoxy groups enhance electron density, possibly increasing metabolic susceptibility via oxidative demethylation .

The target compound’s dichlorophenyl group likely confers greater metabolic stability than methoxy-substituted analogs but may reduce solubility due to higher hydrophobicity .

生物活性

5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine is a triazole derivative known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a triazole ring substituted with a dichlorophenyl group. This unique structure contributes to its significant chemical reactivity and biological properties. The compound can be synthesized through various methods, including the cyclization of 2,5-dichlorophenylhydrazine with formamide under reflux conditions.

Antimicrobial and Antifungal Properties

Compounds with triazole moieties are well-documented for their antimicrobial effects. Specifically, this compound has shown promising antifungal activity against various pathogens. In vitro studies indicate that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| Fluconazole | Candida albicans | 16 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 7.2 µM against MDA-MB-231 breast cancer cells, indicating its potency compared to established chemotherapeutics like Sorafenib .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 7.2 ± 0.56 | Sorafenib (9.98) |

| HepG2 | 11.0 ± 0.28 | Sorafenib (9.98) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these proteins through non-covalent interactions including hydrogen bonds and Van der Waals forces . This interaction leads to the inhibition of essential metabolic pathways in pathogenic organisms and cancer cells.

Case Studies and Research Findings

- Antifungal Efficacy : A study evaluated the antifungal effects of various triazole derivatives against Candida species and reported that this compound exhibited superior activity compared to traditional antifungals like fluconazole .

- Anticancer Potential : In a comparative analysis involving multiple triazole derivatives, this compound was identified as one of the most effective against MDA-MB-231 cells. Molecular docking studies suggested strong binding affinity to key targets involved in cancer progression .

常见问题

Q. What are the established synthetic routes for 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via condensation reactions using precursors like 2-cyano-5-nitroimidazole with aminoguanidine or thiosemicarbazide derivatives. Key steps include refluxing in trifluoroacetic acid (TFA) to facilitate cyclization. Reaction temperature (typically 80–100°C), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography are critical for achieving yields >60%. Monitoring via TLC (hexane/ethyl acetate mobile phase) ensures reaction completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., planar triazole ring with dihedral angles <5° relative to substituents) .

- NMR spectroscopy: Distinct peaks for NH₂ (δ ~5.5 ppm in DMSO) and aromatic protons (δ ~7.5–8.5 ppm) confirm regiochemistry .

- Hirshfeld surface analysis: Quantifies intermolecular interactions, such as Cl···H and N···H contacts, critical for stability .

Q. What in vitro assays are used to screen the biological activity of this compound, and what key parameters influence reproducibility?

Common assays include:

- Enzyme inhibition: Metalloaminopeptidase (MetAP) inhibition assays using Co(II)- or Mn(II)-activated enzymes, with IC₅₀ values measured via colorimetric substrates (e.g., L-pNA hydrolysis). Buffer pH (7.4–8.0) and metal cofactors significantly affect activity .

- Antimicrobial screening: Broth microdilution (MIC determination) against Gram-positive/negative strains. Inoculum size (10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) are standardized to avoid false negatives .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to bacterial targets like MetAPs?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are employed. The triazole core coordinates with active-site metal ions (Co²⁺/Mn²⁺), while the dichlorophenyl group occupies hydrophobic pockets. Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。